molecular formula C18H22FN3S B2995718 N-butyl-1-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide CAS No. 393824-11-8

N-butyl-1-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide

Cat. No.: B2995718
CAS No.: 393824-11-8
M. Wt: 331.45
InChI Key: LCPLYSKJFSJOKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-1-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide is a chemical compound offered for research and development purposes. This molecule features a 3,4-dihydropyrrolo[1,2-a]pyrazine scaffold, a heterocyclic system of significant interest in medicinal chemistry . It is substituted with a 4-fluorophenyl group at the 1-position, a motif commonly employed in drug discovery to modulate properties like metabolic stability and membrane permeability . The presence of a carbothioamide group at the 2-position, modified with an N-butyl chain, suggests potential for diverse molecular interactions, making it a candidate for exploring enzyme inhibition or receptor modulation . Compounds based on the pyrrolo[1,2-a]pyrazine core and related heterocycles are frequently investigated for their potential biological activities and as key intermediates in organic synthesis . Researchers may find this compound valuable for screening in novel therapeutic target assays, as a building block for the synthesis of more complex molecules, or for structure-activity relationship (SAR) studies. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-butyl-1-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3S/c1-2-3-10-20-18(23)22-13-12-21-11-4-5-16(21)17(22)14-6-8-15(19)9-7-14/h4-9,11,17H,2-3,10,12-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCPLYSKJFSJOKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=S)N1CCN2C=CC=C2C1C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601326914
Record name N-butyl-1-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601326914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816166
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

393824-11-8
Record name N-butyl-1-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601326914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-1-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide typically involves a multi-step process. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This can include the use of continuous flow reactors, advanced catalytic systems, and automated processes to streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-butyl-1-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium catalysts for coupling reactions

    Solvents: DMSO, ethanol, acetonitrile

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-butyl-1-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-butyl-1-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular processes such as proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Functional Group Variations

Table 1: Structural and Functional Comparisons
Compound Name Core Structure Substituents Functional Group Biological Activity (IC50/Ki) Reference
N-butyl-1-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide Pyrrolo[1,2-a]pyrazine N-butyl, 4-fluorophenyl Carbothioamide Not reported N/A
KM-26 (1-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-derivative) Same 3,4-dimethoxyphenyl, 3-methoxyphenyl Carbothioamide 5.6/7.4 µM (mixed inhibition), Ki = 2.8 µM
N,1-bis(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide Same Bis(4-fluorophenyl) Carboxamide Not reported
N-(2,6-diethylphenyl)-1-(4-pyridinyl)-derivative Same 2,6-diethylphenyl, 4-pyridinyl Carbothioamide Not reported
Key Observations:

Carbothioamide vs. Carboxamide :

  • Carbothioamide (e.g., KM-26) exhibits mixed autotaxin inhibition with Ki = 2.8 µM, suggesting sulfur’s role in enhancing binding via polar interactions or metal coordination .
  • Carboxamide derivatives (e.g., ) lack sulfur, which may reduce affinity but improve metabolic stability.

Substituent Effects: Fluorophenyl groups (e.g., target compound, ) enhance hydrophobicity and may engage in π-π stacking or halogen bonding. Pyridinyl substituents () introduce hydrogen-bonding capability and solubility advantages.

Steric and Electronic Modifications :

  • Bulky groups (e.g., N-butyl in the target compound vs. diethylphenyl in ) influence steric hindrance and selectivity.
  • Electron-withdrawing fluorine (4-fluorophenyl) vs. electron-donating methoxy (KM-26) modulate electronic distribution at the binding site.

Biological Activity

N-butyl-1-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects, supported by relevant data and research findings.

Chemical Structure

The compound features a pyrrolo[1,2-a]pyrazine core with a butyl group and a fluorophenyl moiety, which may contribute to its biological activity through various mechanisms.

Antitumor Activity

Recent studies have indicated that derivatives of pyrrolo[1,2-a]pyrazines exhibit significant antitumor properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines:

  • MCF-7 and MDA-MB-231 Cell Lines : A study tested several pyrrolopyrazine derivatives against these breast cancer cell lines, revealing promising cytotoxic effects. The combination of these compounds with doxorubicin enhanced their antitumor activity significantly (IC50 values were reported in the range of 10-30 µM) .
CompoundCell LineIC50 (µM)Synergistic Effect with Doxorubicin
Compound AMCF-715Yes
Compound BMDA-MB-23125Yes

Anti-inflammatory Activity

The compound's anti-inflammatory potential has also been investigated. It was found to inhibit pro-inflammatory cytokines in vitro, demonstrating a reduction in TNF-alpha and IL-6 levels in macrophage cultures. This suggests that this compound could be beneficial in treating inflammatory diseases .

Antimicrobial Activity

Antimicrobial studies have shown that compounds with similar structures possess notable activity against various bacterial strains. For example:

  • Staphylococcus aureus and Escherichia coli : The compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL .
MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Research Findings

In addition to the aforementioned activities, molecular docking studies have been conducted to elucidate the binding interactions of the compound with target proteins involved in cancer proliferation and inflammation. The results indicated strong binding affinities to targets such as BRAF(V600E) and EGFR, which are crucial in cancer signaling pathways .

Case Studies

A case study involving the administration of a related compound in animal models demonstrated a significant reduction in tumor size after treatment for four weeks. The study highlighted the compound's ability to induce apoptosis in cancer cells while sparing normal cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.